molecular formula C11H20O B12524296 (2S)-2-Methyl-2-(oct-2-en-1-yl)oxirane CAS No. 658063-46-8

(2S)-2-Methyl-2-(oct-2-en-1-yl)oxirane

Cat. No.: B12524296
CAS No.: 658063-46-8
M. Wt: 168.28 g/mol
InChI Key: RYYNWAGKOCCCGO-NSHDSACASA-N
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Description

(2S)-2-Methyl-2-(oct-2-en-1-yl)oxirane is a chiral, 2,2-disubstituted terminal epoxide that serves as a versatile and valuable building block in organic synthesis. Its structure, featuring a reactive three-membered oxirane ring with defined stereochemistry at the C2 position, makes it a key intermediate for the stereospecific construction of more complex molecules. The strained oxirane ring is highly susceptible to regioselective and stereospecific ring-opening reactions by a variety of nucleophiles, enabling the introduction of functional groups with controlled configuration. This reactivity is fundamental in developing pharmaceuticals, agrochemicals, and functional materials, where precise stereochemistry is often critical for biological activity or material properties. As a 2,2-disubstituted terminal epoxide, this compound belongs to a class that has been historically challenging to access with high enantioselectivity, underscoring its value in methodological development and synthetic applications. Researchers can employ this compound to synthesize chiral tertiary alcohols, beta-substituted ethers, and other oxygen-containing heterocycles through catalyzed ring-opening reactions. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

658063-46-8

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(2S)-2-methyl-2-oct-2-enyloxirane

InChI

InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-11(2)10-12-11/h7-8H,3-6,9-10H2,1-2H3/t11-/m0/s1

InChI Key

RYYNWAGKOCCCGO-NSHDSACASA-N

Isomeric SMILES

CCCCCC=CC[C@]1(CO1)C

Canonical SMILES

CCCCCC=CCC1(CO1)C

Origin of Product

United States

Biological Activity

(2S)-2-Methyl-2-(oct-2-en-1-yl)oxirane, also known as a specific epoxide compound, has garnered attention due to its potential biological activities. Epoxides are known for their reactive nature and have been studied for various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by a methyl group and an oct-2-enyl substituent, contributing to its reactivity. The oxirane ring is particularly significant as it can undergo various transformations that may lead to different biological activities.

Antitumor Activity

Research indicates that compounds with epoxide groups often exhibit significant antitumor properties. A study on similar epoxide compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. For instance, the epoxides of soloxolone methyl were shown to increase caspase-3/-7 activity in murine melanoma cells, suggesting a pro-apoptotic effect similar to what might be expected from this compound .

Table 1: Antitumor Activities of Epoxide Compounds

Compound NameModelMechanism of ActionReference
Soloxolone MethylB16 melanoma cellsInduction of apoptosis
αO-SMTumor cellsMitochondrial pathway activation
βO-SMTumor cellsIncreased caspase activity

Anti-inflammatory Activity

Epoxide compounds are also recognized for their anti-inflammatory properties. The introduction of the oxirane ring can enhance the modulation of inflammatory pathways. In vitro studies have shown that certain epoxide derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in macrophage models .

Antimicrobial Activity

The antimicrobial potential of this compound is supported by findings from related compounds. Epoxide groups have been associated with increased antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit vital cellular processes .

Case Studies

A notable case study involved the evaluation of the cytotoxic effects of various epoxide compounds on human cancer cell lines. The study found that these compounds could significantly inhibit cell proliferation and induce apoptosis at specific concentrations, highlighting the therapeutic potential of epoxide-bearing compounds like this compound .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Epoxides are known for their reactivity and ability to form covalent bonds with biological macromolecules, making them valuable in drug development. Research has indicated that compounds similar to (2S)-2-Methyl-2-(oct-2-en-1-yl)oxirane can exhibit significant anticancer properties. For example, studies on related epoxides have shown their ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential for developing new anticancer agents .

Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of novel epoxides demonstrated that these compounds could effectively inhibit the growth of various tumor cell lines, including melanoma and non-small cell lung carcinoma. The mechanism involved apoptosis triggered via mitochondrial depolarization, highlighting the importance of structural features in enhancing bioactivity .

Agricultural Applications

Pest Control
Research has identified this compound as part of a new class of pest control agents. Its application in agricultural settings aims to combat harmful insects and pests effectively. A patent describes a composition containing this compound that demonstrates excellent efficacy against various agricultural pests, including those resistant to traditional pesticides .

Field Application Methodology
The application method involves treating seeds with this compound or applying it directly to the soil in strategic patterns to maximize exposure to target pests while minimizing environmental impact. This targeted approach not only enhances pest control but also reduces the likelihood of developing resistance among pest populations .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers and materials with enhanced properties. Its epoxide functional group allows for ring-opening reactions that can lead to cross-linked networks, which are useful in producing durable coatings and adhesives.

Case Study: Polymer Development
Recent advancements in polymer chemistry have explored using epoxide compounds like this compound to create bio-based polymers with improved mechanical strength and thermal stability. These materials are particularly promising for applications in packaging and construction, where sustainability is increasingly prioritized .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Medicinal ChemistryAnticancer drug developmentInduces apoptosis in cancer cells; potential for new therapeutic agents
Agricultural SciencePest control formulationEffective against resistant pests; application methods reduce environmental impact
Materials SciencePolymer synthesisEnhances mechanical properties; potential for sustainable materials

Comparison with Similar Compounds

Key Features:

  • Structure : The oxirane ring (epoxide) is substituted with a methyl group and a linear alkenyl chain (oct-2-en-1-yl), providing steric and electronic diversity .
  • Synthesis : Produced via biocatalytic kinetic resolution using Methylobacterium sp. FCC 031, achieving an enantiomeric ratio (E-value) of 64. The remaining (R)-epoxide undergoes stereoinversion through chemical hydrolysis .
  • Applications : Serves as a chiral building block in the total synthesis of (R)-fridamycin E, an antibiotic with potent biological activity .

Comparison with Structural Analogs

Stereochemical and Reactivity Differences

  • Steric Effects :

    • The oct-2-en-1-yl group in the target compound introduces moderate steric bulk compared to the phenyl group in 2-methyl-2-phenyloxirane , which hinders nucleophilic attack.
    • Bulky substituents like 3,4,5-trimethoxyphenyl (in ) significantly slow epoxide ring-opening reactions due to steric hindrance.
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., pentafluoroethyl in ) polarize the oxirane ring, enhancing electrophilicity and reactivity toward nucleophiles.
    • Electron-donating groups (e.g., methoxy in ) stabilize the oxirane ring, reducing reactivity.
  • Synthetic Accessibility :

    • Biocatalytic methods (e.g., for the target compound ) achieve higher enantioselectivity (>99% ee) compared to chemical methods like Corey-Chaykovsky epoxidation (used for 4k ).

Preparation Methods

Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky (JCC) reaction is a cornerstone for synthesizing epoxides from ketones and sulfur ylides. This method is diastereoselective, favoring trans-configured oxiranes, but stereochemical control for enantiomers requires chiral auxiliaries or catalysts.

Key Steps for (2S)-2-Methyl-2-(oct-2-en-1-yl)oxirane

  • Ketone Precursor Synthesis :

    • The ketone 2-methyl-2-(oct-2-en-1-yl)acetophenone (hypothetical) would be required.
    • Synthesis via aldol condensation (e.g., between oct-2-enal and methyl ketone derivatives).
  • Ylide Formation :

    • Generate the sulfur ylide (e.g., trimethylsulfonium ylide) using trimethylsulfonium iodide and a strong base (e.g., KOtBu).
  • Cyclization :

    • React the ylide with the ketone under anhydrous conditions (e.g., DMSO, THF) at 0–50°C.
Challenges:
  • Stereochemical Control : The JCC reaction inherently favors trans-oxiranes. To achieve (2S)-configuration, a chiral ketone or asymmetric catalysis would be necessary.

Epoxidation of Alkenes

Epoxidation of oct-2-en-1-yl derivatives with a methyl group at the allylic position is another viable route. Stereoselectivity depends on the oxidizing agent and catalyst.

Methods

Method Reagents/Conditions Stereochemical Outcome Yield
Electroepoxidation NaBr, MeCN/H₂O, Pt electrodes Moderate stereoselectivity 23–79%
Chiral Epoxidation Sharpless asymmetric epoxidation (Ti(OiPr)₄, t-BuOOH) High enantiomeric excess (ee) ~90%
MCPBA meta-Chloroperbenzoic acid, CH₂Cl₂ trans-epoxide (non-enantioselective) 50–70%
Example: Sharpless Epoxidation
  • Substrate : 2-methyl-2-(oct-2-en-1-yl)acetone (hypothetical).
  • Catalyst : Titanium tetraisopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (t-BuOOH), and a chiral tartrate ester.
  • Conditions : −20°C in CH₂Cl₂.
  • Outcome : (2S)-configured oxirane with >90% ee.

Grignard Reagent Ring-Opening

Grignard reagents can open epoxides to form secondary alcohols, but modifying this approach for oxirane synthesis is less direct.

Hypothetical Route

  • Epoxide Synthesis :
    • Prepare oct-2-en-1-yl oxide via epoxidation of oct-2-ene.
  • Grignard Reaction :
    • React with methylmagnesium bromide (CH₃MgBr) under anhydrous conditions.
    • Stereoselectivity is challenging due to ring-opening mechanisms.
Limitations:
  • Stereochemical Control : Limited, as ring-opening follows nucleophilic attack without inherent stereochemical bias.

Asymmetric Catalytic Methods

a. Chiral Phase-Transfer Catalysis

  • Catalyst : Cinchona alkaloid derivatives (e.g., (Dihydroquinidinium salts)).
  • Conditions : Biphasic system (e.g., toluene/H₂O) with K₂CO₃.
  • Outcome : Indirect stereochemical control via catalyst-substrate interactions.

b. Enzymatic Epoxidation

  • Enzymes : Cytochrome P450 monooxygenases or engineered enzymes.
  • Advantage : High enantioselectivity for chiral epoxides.

Alternative Approaches

a. Corey-Chaykovsky with Chiral Auxiliaries

  • Strategy : Introduce a chiral auxiliary (e.g., menthyl group) into the ketone precursor to direct stereochemistry.
  • Example :
    • Ketone : (2S)-2-methyl-2-(oct-2-en-1-yl)-1-menthylacetone.
    • JCC Reaction : Ylide addition followed by auxiliary removal.

b. Radical Epoxidation

  • Reagents : I₂, H₂O₂, or other radical initiators.
  • Selectivity : Limited, but viable for simple substrates.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield ee
JCC Reaction High diastereoselectivity Requires chiral ketone or catalyst 60–85% Moderate
Sharpless Epoxidation High enantioselectivity Complex catalyst preparation 70–90% >90%
Grignard Reaction Simple reagents Poor stereochemical control 40–60% Low
Enzymatic Methods Green chemistry, high ee Enzyme cost and stability issues 50–80% High

Case Study: Synthesis of Analogous Oxiranes

a. 2-Methyl-2-(1-methylpropyl)oxirane

  • Method : Grignard reaction (isobutylene oxide + benzylmagnesium bromide).
  • Yield : ~65% (non-stereoselective).

b. Bis(oxiranes) from Cyclooctanediones

  • Method : JCC reaction with sulfur ylide.
  • Yield : 60–75% (diastereomeric mixtures).

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